molecular formula C39H36N2O3 B12888511 Isoquinoline, 1,2,3,4-tetrahydro-6 7-bis(phenylmethoxy)-1-((5-(phenylmethoxy)-3-indolyl)methyl)- CAS No. 70265-27-9

Isoquinoline, 1,2,3,4-tetrahydro-6 7-bis(phenylmethoxy)-1-((5-(phenylmethoxy)-3-indolyl)methyl)-

Cat. No.: B12888511
CAS No.: 70265-27-9
M. Wt: 580.7 g/mol
InChI Key: QKKQWXVONFBBNO-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-6 7-bis(phenylmethoxy)-1-((5-(phenylmethoxy)-3-indolyl)methyl)- is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features multiple phenylmethoxy groups and an indolylmethyl substituent, making it a unique and potentially significant molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-6 7-bis(phenylmethoxy)-1-((5-(phenylmethoxy)-3-indolyl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of phenylmethoxy groups and the indolylmethyl substituent. Common reagents used in these reactions include phenylmethanol, indole derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-6 7-bis(phenylmethoxy)-1-((5-(phenylmethoxy)-3-indolyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized isoquinoline compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-6 7-bis(phenylmethoxy)-1-((5-(phenylmethoxy)-3-indolyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

    Quinoline: A structurally related compound with a wide range of applications.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties.

    Phenylmethoxy-substituted isoquinolines: Compounds with similar substituents but different core structures.

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-6 7-bis(phenylmethoxy)-1-((5-(phenylmethoxy)-3-indolyl)methyl)- is unique due to its specific combination of substituents and the presence of both isoquinoline and indole moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

70265-27-9

Molecular Formula

C39H36N2O3

Molecular Weight

580.7 g/mol

IUPAC Name

6,7-bis(phenylmethoxy)-1-[(5-phenylmethoxy-1H-indol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C39H36N2O3/c1-4-10-28(11-5-1)25-42-33-16-17-36-34(22-33)32(24-41-36)20-37-35-23-39(44-27-30-14-8-3-9-15-30)38(21-31(35)18-19-40-37)43-26-29-12-6-2-7-13-29/h1-17,21-24,37,40-41H,18-20,25-27H2

InChI Key

QKKQWXVONFBBNO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)OCC3=CC=CC=C3)OCC4=CC=CC=C4)CC5=CNC6=C5C=C(C=C6)OCC7=CC=CC=C7

Origin of Product

United States

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